4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol
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Description
4-Chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, also known as 4-chloro-5-methylpyrazole (4-CMP), is a synthetic, heterocyclic phenolic compound with a broad range of applications in scientific research and in laboratory experiments. It is a colorless, crystalline solid that has a melting point of 155-157 °C and a boiling point of 314 °C. 4-CMP is a versatile compound that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It also has potential applications in the fields of medicine and biochemistry.
Scientific Research Applications
Antifungal Activity
- Pyrazolo[1,5-a]pyrimidine derivatives, including those related to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been investigated for their antifungal properties. Certain derivatives have shown significant effectiveness against phytopathogenic fungi like Colletotrichum gloeosporioides, demonstrating good antifungal abilities with IC50 values ranging from 24.90 to 28.28 μg/mL (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Hydrogen-Bonded Chain Formation
- Hydrogen-bonded chains in certain phenol derivatives, similar to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been studied. These structures are linked by C-H...O hydrogen bonds, which are significant for understanding molecular interactions in complex chemical systems (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Molecular Docking and Quantum Chemical Calculations
- Quantum chemical calculations have been conducted on similar compounds to understand their molecular structure, spectroscopic data, and potential biological effects. These studies include density functional theory calculations, providing insights into molecular parameters, charge transfer, and biological effects based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Luminescent Properties
- The luminescent property of similar compounds has been explored. Understanding the luminescent behavior of these compounds can be pivotal in developing new materials with specific optical properties (Tang, Tao, Cheng, & Liu, 2014).
Coordination Sphere Bonding in Copper Extractants
- The role of alkyl-substituted phenolic pyrazoles in functioning as copper extractants has been examined. The study shows how the substitution in the phenol ring affects the strength and selectivity of these compounds, which is crucial in applications like solvent extraction (Healy et al., 2016).
Synthesis and Evaluation as Antioxidant Additives
- Derivatives of 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol have been synthesized and evaluated as antioxidant additives, highlighting their potential use in enhancing the performance of lubricating oils (Amer, Hassan, Moawad, & Shaker, 2011).
Inhibition of Steel Corrosion
- Bipyrazolic isomers, structurally related to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been studied for their inhibitive action against steel corrosion. These compounds have shown efficiency as corrosion inhibitors, with inhibition efficiencies reaching about 95% (Tebbji, Oudda, Hammouti, Benkaddour, Kodadi, Malek, & Ramdani, 2005).
Anticancer and Antimicrobial Properties
- Novel biologically potent heterocyclic compounds, structurally related to 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds have shown potential against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-4-10(14)7(5-8(6)11)9-2-3-12-13-9/h2-5,14H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACPHJJGWLADHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=NN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425210 |
Source
|
Record name | 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | |
CAS RN |
206986-84-7 |
Source
|
Record name | 4-Chloro-5-methyl-2-(1H-pyrazol-3-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206986-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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